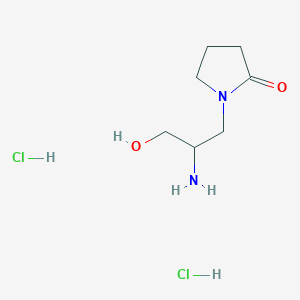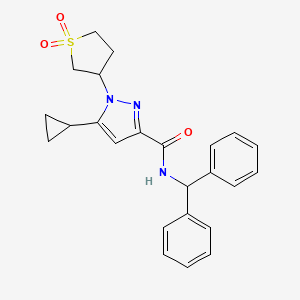
5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide, also known as MNFN, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. The compound was first synthesized in 2013 and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential as a cancer treatment, 5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide has also been studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide has also been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide is its potent cytotoxicity against cancer cells, which makes it a promising candidate for cancer treatment. However, 5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide also has some limitations in lab experiments, such as its poor solubility in water and its potential toxicity to normal cells.
Future Directions
There are several potential future directions for research on 5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide. One area of research could be to investigate the use of 5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of research could be to explore the potential use of 5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide in the treatment of other diseases, such as Alzheimer's disease or Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide and to optimize its pharmacological properties for use in clinical settings.
In conclusion, 5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide is a synthetic compound that has shown promise in scientific research for its potential applications in cancer treatment and other areas. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for use in clinical settings.
Synthesis Methods
The synthesis of 5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide involves the reaction of 4-methoxy-2-nitroaniline and 2-nitrobenzaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then subjected to a cyclization reaction using furan-2-carboxylic acid and trifluoroacetic anhydride to yield 5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide.
Scientific Research Applications
5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. 5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
properties
IUPAC Name |
5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O7/c1-27-11-6-7-12(15(10-11)21(25)26)16-8-9-17(28-16)18(22)19-13-4-2-3-5-14(13)20(23)24/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDUGVFYAFSVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxy-2-nitrophenyl)-N-(2-nitrophenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

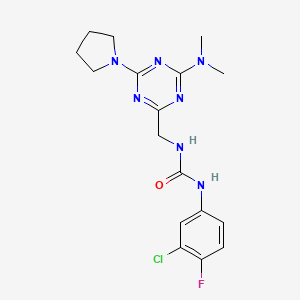
![N-(2,4-dimethoxyphenyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2788931.png)

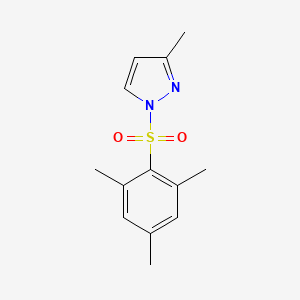
![trans-2-[(6-Methoxypyridin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2788936.png)
![2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one](/img/structure/B2788937.png)
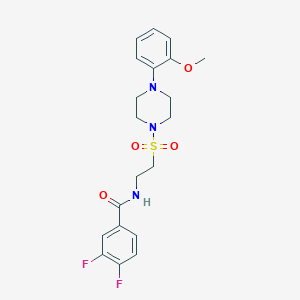
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2788940.png)


